

An In-depth Technical Guide to 1,4-dimethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dimethylpiperidine-4-carboxylic acid

Cat. No.: B070674

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-dimethylpiperidine-4-carboxylic acid**, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, synthetic methodologies, and potential biological relevance.

Chemical Identity and Structure

1,4-dimethylpiperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with methyl groups at the 1 and 4 positions, and a carboxylic acid group at the 4-position.

InChIKey: QBYSFUVWFCBF-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties for **1,4-dimethylpiperidine-4-carboxylic acid** and its parent compound, 1-methylpiperidine-4-carboxylic acid, are presented below for comparative analysis.

Property	1,4-dimethylpiperidine-4-carboxylic acid	1-methylpiperidine-4-carboxylic acid
Molecular Formula	C8H15NO2	C7H13NO2
Molecular Weight	157.21 g/mol	143.18 g/mol [2]
Monoisotopic Mass	157.11028 Da [1]	143.094628657 Da [2]
Appearance	-	White to light yellow powder or crystal
Melting Point	-	174.0 to 178.0 °C
XlogP (predicted)	-1.6 [1]	-
InChI	InChI=1S/C8H15NO2/c1-8-4-8(7(10)11)3-5-9(2)6-4-8/h3-6H2,1-2H3,(H,10,11) [1]	InChI=1S/C7H13NO2/c1-8-4-2-6(3-5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) [2] [3]
SMILES	CC1(CCN(CC1)C)C(=O)O [1]	CN1CCC(CC1)C(=O)O [2] [3]

Synthesis and Experimental Protocols

The synthesis of N-methylated piperidine derivatives can be achieved through several established methods. Below are detailed protocols for related compounds that can be adapted for the synthesis of **1,4-dimethylpiperidine-4-carboxylic acid**.

Protocol 1: Synthesis of 1,4-Dimethylpiperidine via Reductive Amination

This protocol outlines the synthesis of 1,4-dimethylpiperidine from 4-methylpiperidine and can be considered a foundational method for N-methylation of the piperidine ring.[\[4\]](#)

Materials:

- 4-methylpiperidine
- Aqueous formaldehyde (37%)
- Sodium triacetoxyborohydride (NaBH(OAc)₃)

- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask, dissolve 4-methylpiperidine (1.0 equivalent) in DCE or DCM.
- Add aqueous formaldehyde (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution should be exercised as gas evolution may occur.^[4]
- Stir the reaction at room temperature for 12-24 hours, monitoring the consumption of the starting material by TLC or GC-MS.
- Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the solution and concentrate under reduced pressure to obtain the crude product.
- Purify the product by fractional distillation or column chromatography.

Protocol 2: Synthesis of 1-Methylpiperidine-4-carboxylic acid Hydrochloride

This method describes the synthesis of a closely related compound, 1-methylpiperidine-4-carboxylic acid hydrochloride, from isonipecotic acid.^[5]

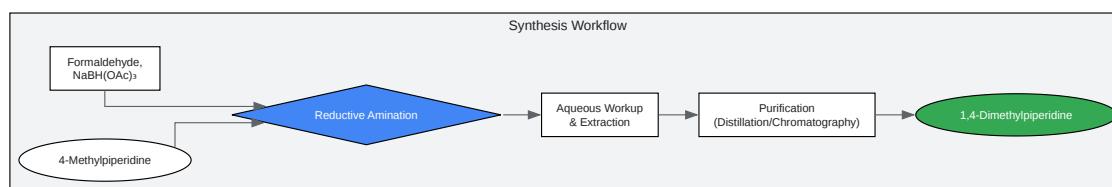
Materials:

- Isonipecotic acid
- Palladium on activated carbon (10%)
- Formic acid
- Formaldehyde
- Concentrated hydrochloric acid
- Acetonitrile

Procedure:

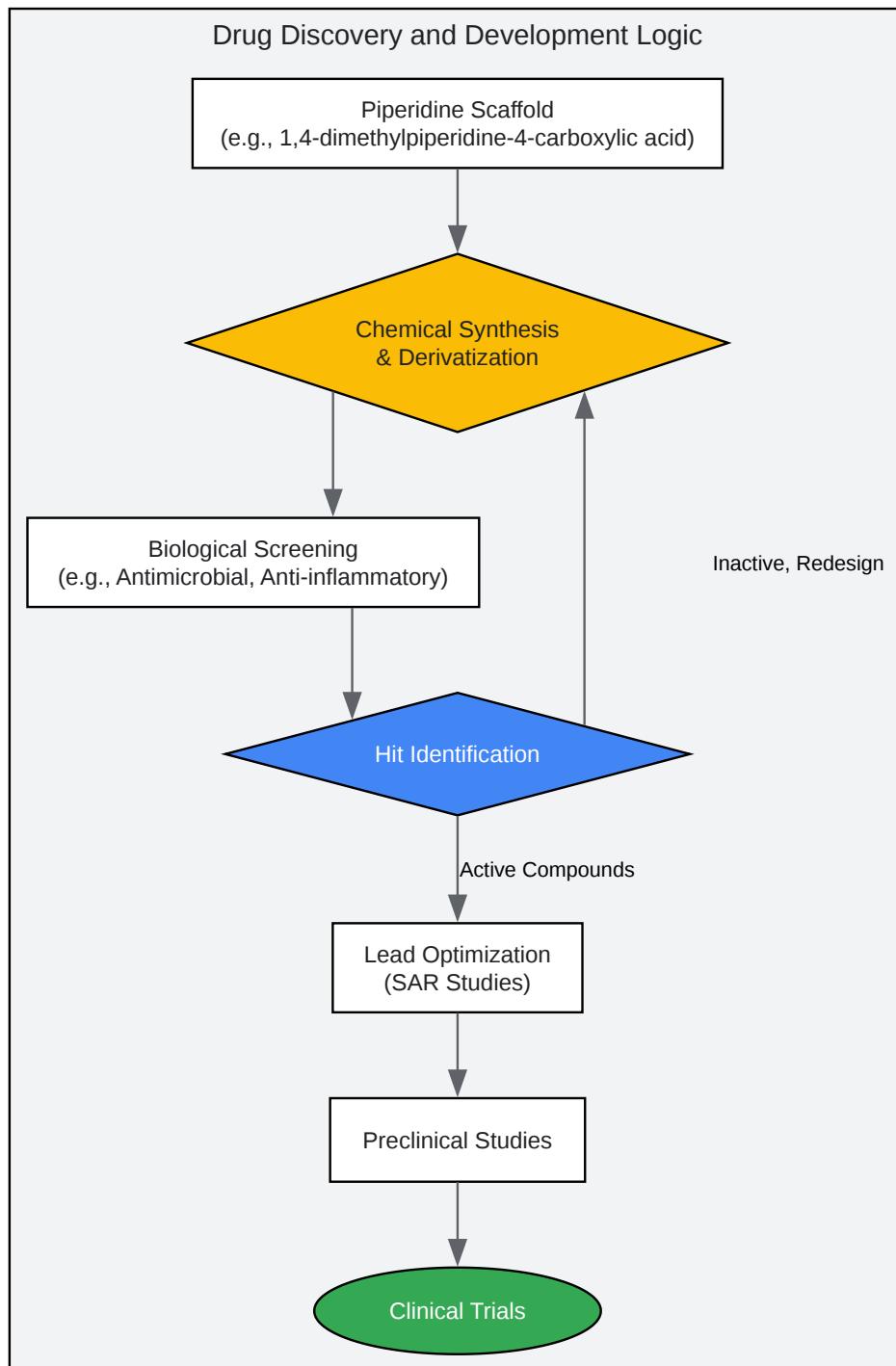
- Charge a reaction vessel with isonipecotic acid, palladium on activated carbon, and purified water.
- Heat the mixture to 90-95 °C.
- Charge formic acid and formaldehyde to the vessel.
- After the reaction is complete, cool the mixture to 20-30 °C.
- Filter the reaction mixture and wash the filter cake with purified water.
- Concentrate the combined filtrates.
- Adjust the temperature to 65-75 °C and add concentrated hydrochloric acid.
- Add acetonitrile and concentrate the solution. Repeat this step.
- Cool the reaction mixture to 20-25 °C and stir for 1-2 hours to allow for crystallization.
- Filter the mixture, wash the filter cake with acetonitrile, and dry the product.

Biological and Pharmaceutical Relevance


Piperidine derivatives are prevalent in many pharmaceuticals and biologically active compounds.^[6] The piperidine moiety serves as a versatile scaffold in drug design. Carboxylic

acid derivatives of piperidine have been investigated as inhibitors of adhesion molecules, which are involved in inflammatory processes.^[7] Specifically, derivatives of 10H-pyrazino[2,3-b][1][2]benzothiazine containing a piperidine carboxylic acid moiety have shown potent oral inhibitory activities against neutrophil migration in inflammation models.^[7]

Additionally, organotin(IV) carboxylates synthesized with 4-piperidinecarboxylic acid have demonstrated significant antimicrobial activities against various bacterial and fungal strains.^[8] ^[9] This suggests that the piperidine-4-carboxylic acid structure can be a valuable component in the development of new antimicrobial agents.


Visualized Workflows and Pathways

The following diagrams illustrate key workflows relevant to the synthesis and potential application of **1,4-dimethylpiperidine-4-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 1,4-dimethylpiperidine.

[Click to download full resolution via product page](#)

Caption: Logical flow for drug discovery utilizing a piperidine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 1,4-dimethylpiperidine-4-carboxylic acid hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 68947-43-3: N-Methyl-Piperidine-4-carboxylic acid [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-dimethylpiperidine-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070674#inchikey-for-1-4-dimethylpiperidine-4-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com